N-(4-Bromo-2-fluorophenyl)-2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfany}acetamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structural arrangement that includes a brominated phenyl group, a fluorinated moiety, and a piperidine derivative, indicating its possible utility in pharmacological contexts.
This compound is synthesized for research purposes, particularly in the fields of pharmacology and medicinal chemistry. It is not widely available commercially but can be sourced from specialized chemical suppliers or synthesized in a laboratory setting.
N-(4-Bromo-2-fluorophenyl)-2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfany}acetamide belongs to the class of compounds known as sulfanylacetamides. These compounds are characterized by the presence of a sulfanyl group linked to an acetamide, often exhibiting biological activity relevant to drug discovery.
The synthesis of N-(4-Bromo-2-fluorophenyl)-2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfany}acetamide typically involves multi-step organic reactions. Key methods may include:
The synthesis requires careful control of reaction conditions including temperature, solvent selection, and reaction time to ensure high yields and purity of the final product.
The molecular structure of N-(4-Bromo-2-fluorophenyl)-2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfany}acetamide can be represented by its molecular formula .
BrC1=C(C=C(C=C1F)C(=O)N)S(=O)(=O)N2CC(C(C)C)C(=N2)C#N
InChI=1S/C17H21BrFN3OS/c1-11(2)8-20(3)7-12(19)16(21)14-6-15(18)13(17(14)22)9-10(4)5/h6-10H,11H2,1-5H3,(H,19,21)(H,22,)
This structure highlights the complexity and potential reactivity of the compound due to its multiple functional groups.
N-(4-Bromo-2-fluorophenyl)-2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfany}acetamide can participate in various chemical reactions including:
These reactions require specific conditions such as pH adjustments and the presence of catalysts to optimize yields and selectivity.
The mechanism of action for N-(4-Bromo-2-fluorophenyl)-2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfany}acetamide is not fully elucidated but is hypothesized to involve modulation of biological pathways through interaction with specific receptors or enzymes.
Research suggests that compounds with similar structures may interact with nicotinic acetylcholine receptors or other targets involved in neurotransmission and cellular signaling.
The physical properties of N-(4-Bromo-2-fluorophenyl)-2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfany}acetamide include:
Chemical properties include:
N-(4-Bromo-2-fluorophenyl)-2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfany}acetamide has potential applications in:
CAS No.: 495-60-3
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 30285-47-3
CAS No.: 59766-31-3